Methyl 2-(pyrrolidin-2-yl)acetate

Organic Synthesis Protecting Group Strategy Reaction Kinetics

Methyl 2-(pyrrolidin-2-yl)acetate is a chiral or racemic ester that belongs to the pyrrolidine class of organic compounds. It is commonly supplied as either the racemic mixture (CAS 111704-98-4) or the (R)-enantiomer (CAS 132482-05-4).

Molecular Formula C7H13NO2
Molecular Weight 143.186
CAS No. 111704-98-4; 132482-05-4
Cat. No. B2888248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(pyrrolidin-2-yl)acetate
CAS111704-98-4; 132482-05-4
Molecular FormulaC7H13NO2
Molecular Weight143.186
Structural Identifiers
SMILESCOC(=O)CC1CCCN1
InChIInChI=1S/C7H13NO2/c1-10-7(9)5-6-3-2-4-8-6/h6,8H,2-5H2,1H3
InChIKeyQVQOWGPBRKRAOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(pyrrolidin-2-yl)acetate (CAS 111704-98-4 | 132482-05-4) for Research and Industrial Procurement


Methyl 2-(pyrrolidin-2-yl)acetate is a chiral or racemic ester that belongs to the pyrrolidine class of organic compounds. It is commonly supplied as either the racemic mixture (CAS 111704-98-4) or the (R)-enantiomer (CAS 132482-05-4). As a methyl ester derivative of 2-pyrrolidineacetic acid (homoproline), it features a five-membered saturated nitrogen heterocycle and is utilized as a versatile building block in medicinal chemistry and asymmetric synthesis . Its properties include a molecular formula of C7H13NO2, a molecular weight of 143.18 g/mol, a predicted boiling point of 190.2±13.0 °C, a predicted density of 1.006±0.06 g/cm³, and a predicted XLogP3 of 0.2 .

Why Generic Substitution of Methyl 2-(pyrrolidin-2-yl)acetate Fails to Ensure Research Reproducibility


In-class substitution of Methyl 2-(pyrrolidin-2-yl)acetate is a high-risk practice. The ester group provides distinct chemical reactivity and serves as a temporary protecting group for the carboxylic acid, enabling selective derivatization that is not possible with the free acid or other pyrrolidine analogs . Furthermore, the choice between the racemate and a specific enantiomer (e.g., the (R)-enantiomer CAS 132482-05-4) is critical for applications requiring stereochemical control, as biological activity and synthetic outcomes are often enantiomer-dependent [1]. Simple in-class replacements, such as using the corresponding free acid, a different pyrrolidine derivative (e.g., pyrrolidine-2-carboxylic acid), or a non-ester analog, will alter reaction kinetics, solubility profiles, and may introduce undesired side reactions or result in a loss of chiral integrity, thereby compromising the validity and reproducibility of the downstream research or production process.

Quantitative Differentiation Guide for Methyl 2-(pyrrolidin-2-yl)acetate Against Closest Analogs


Ester Functionality Enables Controlled Reactivity and Differentiation from Free Acid

The methyl ester group in Methyl 2-(pyrrolidin-2-yl)acetate (pKa of conjugate acid: 9.70±0.10) serves as a temporary protecting group, preventing undesired reactions with nucleophiles or bases that would occur with the free carboxylic acid form, 2-pyrrolidineacetic acid. This allows for selective modification at other sites before subsequent deprotection to the active acid. The ester group also enhances solubility in organic solvents, facilitating common synthetic transformations .

Organic Synthesis Protecting Group Strategy Reaction Kinetics

Chiral Resolution: Enantiomerically Pure (R)-Form Provides Distinct Advantage for Asymmetric Synthesis

The (R)-enantiomer of Methyl 2-(pyrrolidin-2-yl)acetate (CAS 132482-05-4) is specifically employed as a chiral building block for the stereocontrolled synthesis of β-amino acids and peptidomimetics. Its defined stereochemistry is a prerequisite for introducing chirality into target molecules . In contrast, the racemic mixture (CAS 111704-98-4) or the (S)-enantiomer (CAS 53912-83-7) would yield different or uncontrolled stereochemical outcomes, significantly impacting the biological activity or physical properties of the final product [1].

Asymmetric Synthesis Chiral Building Block Stereoselective Reactions

Proven Scaffold for GABA Uptake Inhibitors: Differentiated Activity Profile in mGAT1 Assays

Methyl 2-(pyrrolidin-2-yl)acetate serves as a key precursor to 2-substituted pyrrolidine-2-yl-acetic acid derivatives, which have been extensively studied as GABA uptake inhibitors. In structure-activity relationship (SAR) studies, the racemic 2-hydroxy-2-pyrrolidine-2-yl-acetic acid derivative rac-(u)-13c (derived from this core scaffold) exhibited a pIC50 of 5.67 at mouse GAT1 (mGAT1) and a pIC50 of 6.14 at human GAT1 (hGAT1) in GABA uptake assays [1]. This activity profile is distinct from that of the well-known mGAT4 inhibitor (S)-SNAP-5114, against which the derivative rac-(u)-13d showed >15-fold selectivity for mGAT4 over mGAT3 [1].

GABA Transporter CNS Drug Discovery Neuropharmacology

Favorable Physicochemical Properties for CNS Penetration Compared to More Polar Analogs

The predicted physicochemical properties of Methyl 2-(pyrrolidin-2-yl)acetate, including an XLogP3 of 0.2 and a topological polar surface area (TPSA) of 38.3 Ų, suggest a favorable profile for passive blood-brain barrier (BBB) penetration . In silico ADMET predictions indicate a high probability (97.5%) of crossing the BBB [1]. In contrast, the corresponding free acid, 2-pyrrolidineacetic acid, would be significantly more polar, likely with a much lower LogP and higher TPSA, which would hinder its ability to cross the BBB.

Medicinal Chemistry ADMET Blood-Brain Barrier Permeability

Superior Solubility and Handling Profile for Synthetic Applications

Methyl 2-(pyrrolidin-2-yl)acetate is reported to be a colorless liquid with a relatively low boiling point and is soluble in many organic solvents, such as alcohols, ethers, and ketones . This physical state and solubility profile make it easier to handle, weigh, and transfer accurately compared to the corresponding free acid, which is typically a solid and may have more limited solubility in non-polar organic solvents. The liquid nature also facilitates its use in neat reactions and flow chemistry applications.

Process Chemistry Solubility Reaction Solvent

Optimal Application Scenarios for Methyl 2-(pyrrolidin-2-yl)acetate Based on Quantitative Evidence


Multi-Step Synthesis of Peptidomimetics and β-Amino Acids

The compound is ideally suited as a protected amino acid building block in the multi-step synthesis of peptidomimetics and β-amino acids. The methyl ester group acts as a temporary protecting group for the carboxylic acid, preventing side reactions during coupling or other transformations . After the desired sequence of reactions, the ester can be selectively hydrolyzed to reveal the free acid. This strategy is particularly valuable when constructing complex peptide-like molecules, as evidenced by its use in asymmetric synthesis of β-amino acids . The availability of both racemic and enantiomerically pure forms (e.g., (R)-enantiomer CAS 132482-05-4) allows for precise stereochemical control in the final product.

Development of CNS-Penetrant GABA Uptake Inhibitors

The 2-substituted pyrrolidine-2-yl-acetic acid scaffold, for which this compound is a key precursor, has a well-defined SAR for inhibition of GABA transporters (GATs), with derivatives showing nanomolar to micromolar potency at mGAT1 and mGAT4 [1]. The favorable predicted physicochemical properties (XLogP3 = 0.2, TPSA = 38.3 Ų) and high predicted BBB permeability (97.5%) of the methyl ester make it an excellent starting point for designing CNS-penetrant inhibitors [2]. This application is further supported by the compound's use in the synthesis of GABA uptake inhibitors targeting neurological disorders [1].

Asymmetric Catalysis and Chiral Ligand Synthesis

The (R)-enantiomer of Methyl 2-(pyrrolidin-2-yl)acetate (CAS 132482-05-4) is a valuable chiral building block for the preparation of chiral ligands and catalysts used in asymmetric synthesis . Its well-defined stereochemistry and the presence of both a basic nitrogen and an ester group allow for versatile functionalization. This makes it particularly useful for creating chiral environments in transition-metal-catalyzed reactions or for synthesizing proline analogs, which are common motifs in organocatalysts .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-(pyrrolidin-2-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.